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Compound of Interest

Compound Name: 2H-chromen-5-amine

Cat. No.: B574953 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic and

spectrometric data for the novel compound 2H-chromen-5-amine. Due to the absence of

published experimental data for this specific molecule, this document presents predicted values

derived from established principles of NMR, IR, and mass spectrometry. It also includes

standardized experimental protocols for the acquisition of such data, serving as a foundational

resource for researchers synthesizing or working with this and related compounds.

Predicted Spectroscopic and Spectrometric Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for 2H-chromen-5-amine. These predictions are based

on the analysis of its chemical structure, including the aromatic amine, the dihydro-pyran ring,

and the vinyl ether moiety.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~6.95 t, J=7.8 Hz 1H H-7

~6.25 d, J=7.8 Hz 1H H-6

~6.15 d, J=7.8 Hz 1H H-8

~5.80 dt, J=9.8, 3.4 Hz 1H H-3

~4.75 d, J=9.8 Hz 1H H-4

~4.60 s (broad) 2H -NH₂

~3.40 dd, J=17.0, 3.4 Hz 2H H-2

Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ) ppm Assignment

~150.0 C-8a

~145.5 C-5

~130.0 C-7

~125.0 C-4

~122.0 C-3

~115.0 C-4a

~110.0 C-8

~105.0 C-6

~65.0 C-2

Predicted IR Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

3450 - 3350 Medium, Sharp (doublet)
N-H stretch (asymmetric &

symmetric)

3100 - 3000 Medium Aromatic C-H stretch

2950 - 2850 Medium Aliphatic C-H stretch

1620 - 1580 Strong N-H bend

1600 - 1450 Strong to Medium Aromatic C=C stretch

1250 - 1200 Strong Aryl C-N stretch

1230 - 1200 Strong
Asymmetric C-O-C stretch

(vinyl ether)

Predicted Mass Spectrometry Data
m/z Predicted Identity

161 [M]⁺ (Molecular Ion)

132 [M - CH₂CH]⁺

117 [M - C₂H₄O]⁺

91 [C₇H₇]⁺

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic and spectrometric data

for a solid organic compound such as 2H-chromen-5-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of

a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the

sample is fully dissolved.
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Instrument Setup: The NMR spectrometer is typically a high-field instrument (e.g., 400 or 500

MHz). The instrument is locked onto the deuterium signal of the solvent, and the magnetic

field is shimmed to achieve homogeneity.

¹H NMR Acquisition: A standard one-pulse experiment is used. Key parameters include a 30-

45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

Typically, 8 to 16 scans are acquired for a good signal-to-noise ratio.

¹³C NMR Acquisition: A proton-decoupled experiment is standard. Due to the low natural

abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required. A longer

relaxation delay (e.g., 2-5 seconds) may be necessary for the observation of quaternary

carbons.

Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase-

corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent

peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
Sample Preparation (ATR): For Attenuated Total Reflectance (ATR) IR, a small amount of the

solid sample is placed directly onto the ATR crystal. Pressure is applied to ensure good

contact between the sample and the crystal.

Background Collection: A background spectrum of the empty ATR crystal is collected to

account for atmospheric CO₂ and H₂O, as well as any intrinsic absorbance of the crystal.

Sample Collection: The sample spectrum is then collected. The instrument typically scans

the mid-IR range (4000-400 cm⁻¹). Multiple scans (e.g., 16 or 32) are averaged to improve

the signal-to-noise ratio.[1]

Data Processing: The final spectrum is presented in terms of transmittance or absorbance as

a function of wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or

acetonitrile) is introduced into the mass spectrometer, often via direct infusion or coupled
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with a liquid chromatography system.

Ionization: Electron Impact (EI) is a common ionization technique for small molecules. In this

method, the sample is bombarded with a high-energy electron beam, causing the molecule

to lose an electron and form a molecular ion.[2][3] Other "soft" ionization techniques like

Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to minimize

fragmentation and enhance the observation of the molecular ion.

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole,

time-of-flight) which separates them based on their mass-to-charge ratio (m/z).[3][4]

Detection: The separated ions are detected, and their abundance is recorded, generating a

mass spectrum which is a plot of relative intensity versus m/z.[3][4]

Visualizations
The following diagram illustrates a general workflow for the synthesis and characterization of a

novel organic compound like 2H-chromen-5-amine.
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Caption: General workflow for the synthesis and characterization of a novel organic compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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